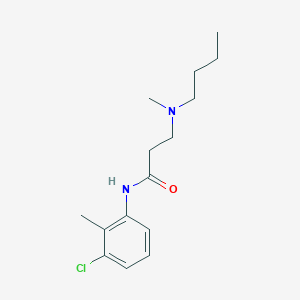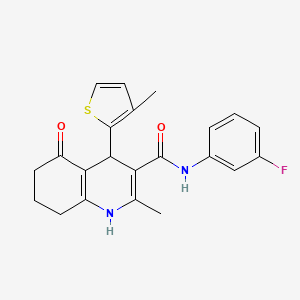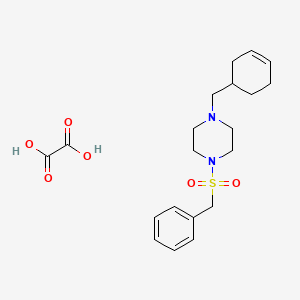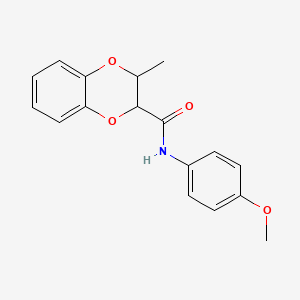![molecular formula C19H20BrN3O8S B3946380 1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946380.png)
1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Übersicht
Beschreibung
1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate is a chemical compound that has been widely used in scientific research studies. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in various cellular processes.
Wirkmechanismus
1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate inhibits this compound enzymes by binding to the enzyme's regulatory domain, which prevents the enzyme from being activated by its cofactors. This results in the inhibition of downstream signaling pathways that are activated by this compound enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of this compound activity by this compound has been shown to result in the inhibition of various cellular processes, including cell growth, differentiation, and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has several advantages for lab experiments. This compound is a potent and selective inhibitor of this compound enzymes, which makes it an ideal tool for studying the role of this compound enzymes in various cellular processes. Additionally, this compound has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that it has a short half-life, which requires frequent dosing in in vivo studies. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the use of 1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in scientific research. One direction is the development of new this compound inhibitors that have improved pharmacokinetic properties, such as longer half-life and better solubility. Another direction is the investigation of the role of this compound enzymes in various diseases, including cancer, diabetes, and cardiovascular diseases. Finally, the use of this compound in combination with other drugs for the treatment of various diseases should be explored.
Wissenschaftliche Forschungsanwendungen
1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been used extensively in scientific research studies as a potent inhibitor of this compound enzymes. 1-(2-bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalates are a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this compound activity has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases. Therefore, the development of this compound inhibitors has been a major focus of drug discovery research.
Eigenschaften
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S.C2H2O4/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23;3-1(4)2(5)6/h1-8H,9-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYHWPWBQYONNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3946298.png)
![4-chloro-6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B3946310.png)

![N-{4'-methyl-2-[(3-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B3946332.png)
![3-(4-biphenylyl)-N-[2-(4-chlorophenoxy)ethyl]acrylamide](/img/structure/B3946333.png)


![2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3946358.png)
![methyl 2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoate](/img/structure/B3946362.png)
![2,6-dimethoxy-4-{[4-(propylsulfonyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3946369.png)

![2-{1-[(1-ethyl-1H-benzimidazol-2-yl)amino]ethyl}phenol](/img/structure/B3946388.png)
![ethyl 1-{3-[(3,4-dimethylphenyl)amino]-3-oxopropyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B3946389.png)
![4-[4-(benzylamino)-1-phthalazinyl]-N,N-diethylbenzamide](/img/structure/B3946392.png)